N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
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Overview
Description
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon.
Mechanism of Action
Target of Action
The primary targets of this compound are Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer (TNBC) .
Mode of Action
The compound interacts with its targets (EGFR and VEGFR-2) by binding to their active sites . This interaction inhibits the activity of these receptors, thereby preventing the signaling pathways that lead to cancer cell proliferation .
Biochemical Pathways
The inhibition of EGFR and VEGFR-2 affects multiple biochemical pathways. These pathways are primarily involved in cell proliferation, angiogenesis, and metastasis . The downstream effects of this inhibition include reduced tumor growth and metastasis .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties were evaluated using structural bioinformatics methods . The compound met the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations . This suggests that the compound has good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cancer cell proliferation and the reduction of tumor growth . The compound’s high binding affinity for EGFR and VEGFR-2 contributes to these effects .
Preparation Methods
The synthesis of N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone to form the thieno[3,4-c]pyrazole ring system. The final step involves the acylation of the pyrazole nitrogen with benzoyl chloride to yield the target compound .
Chemical Reactions Analysis
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide has shown promise in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide can be compared with other heterocyclic compounds such as:
Pyrazole derivatives: These compounds also exhibit anticancer properties but may differ in their specific targets and efficacy.
Imidazole derivatives: Commonly used in anticancer drugs, imidazole derivatives have a different ring structure but similar biological activities.
1,2,3-Triazole derivatives: Known for their stability and biological activities, these compounds share some structural similarities with the target compound but differ in their specific applications and mechanisms of action.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-25-15-9-7-14(8-10-15)22-18(16-11-26(24)12-17(16)21-22)20-19(23)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFXZJJWNNCFBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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